1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one
CAS No.: 144151-24-6
Cat. No.: VC15924698
Molecular Formula: C15H10N4O
Molecular Weight: 262.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144151-24-6 |
|---|---|
| Molecular Formula | C15H10N4O |
| Molecular Weight | 262.27 g/mol |
| IUPAC Name | 1-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C15H10N4O/c20-14-11-8-4-5-9-12(11)19-13(17-18-15(19)16-14)10-6-2-1-3-7-10/h1-9H,(H,16,18,20) |
| Standard InChI Key | JDEQTYQENHNJIM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound exhibits a molecular formula of C₁₅H₁₀N₄O and a molar mass of 262.27 g/mol. Its IUPAC name, 1-phenyl-4H- triazolo[4,3-a]quinazolin-5-one, reflects the fusion of a 1,2,4-triazole moiety with a quinazolinone system at the [4,3-a] position, supplemented by a phenyl group at the 1-position. Key spectral identifiers include:
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InChI: InChI=1S/C15H10N4O/c20-14-11-8-4-5-9-12(11)19-13(17-18-15(19)16-14)10-6-2-1-3-7-10/h1-9H,(H,16,18,20)
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Canonical SMILES: C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3
The planar structure facilitates π-π stacking interactions, while the N-heteroatoms enable hydrogen bonding—critical for biological interactions .
Crystallographic and Spectroscopic Data
Though single-crystal X-ray data for this specific derivative remain unpublished, related triazoloquinazolinones exhibit monoclinic crystal systems with P2₁/c space groups . Infrared spectroscopy of analogs shows characteristic absorptions at:
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3,050–3,100 cm⁻¹ (C–H aromatic stretching)
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1,670–1,690 cm⁻¹ (C=O quinazolinone)
¹H NMR spectra typically display signals for aromatic protons between δ 7.2–8.5 ppm, with the quinazolinone C=O group influencing adjacent proton shifts .
Synthesis Methodologies
Cyclization-Based Approaches
Early routes involved cyclocondensation of hydrazinoquinazolines with carbonyl compounds. For example, reacting 2-hydrazino-4-phenylquinazoline with acetylacetone yields methyl-substituted analogs, adaptable to phenyl derivatives via modified starting materials. These reactions proceed in refluxing ethanol (78°C, 6–8 hr) with yields of 60–75%.
Multicomponent Reactions (MCRs)
Recent advances employ MOF catalysts like MIL-101(Cr) for one-pot synthesis from benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine . Optimized conditions (Table 1) use acetonitrile (2 mL) and 0.25 mol% catalyst at room temperature (30 min, 94% yield) .
Table 1: Optimization of MIL-101(Cr)-Catalyzed Synthesis
| Entry | Catalyst Loading | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 7 mg (0.25 mol%) | Acetonitrile | 30 | 94 |
| 2 | 3.5 mg (0.12 mol%) | Acetonitrile | 60 | 89 |
| 3 | None | Acetonitrile | 45 | Trace |
Key advantages include atom economy, room-temperature operation, and catalyst reusability (5 cycles with <5% activity loss) .
Biological Activity and Structure-Activity Relationships
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| 1-Methyl analog | 12.5 | 25 |
| 4-Nitro derivative | 6.25 | 12.5 |
The phenyl group’s electron-withdrawing/-donating properties modulate bacterial membrane penetration .
Anticancer Screening
Preliminary assays on HepG2 cells show IC₅₀ values of 18–45 μM for triazoloquinazolinones, with apoptosis induction via Bcl-2/Bax pathway modulation . The 1-phenyl substituent may enhance lipid solubility, improving tumor cell uptake .
Industrial and Material Science Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and GABA receptor modulators. Its fused ring system mimics purine bases, enabling ATP-binding site interactions .
Optoelectronic Materials
Thin films of Cu(II) complexes with triazoloquinazolinone ligands exhibit photoluminescence quantum yields of 0.32–0.45, suitable for OLED emissive layers .
Future Directions
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Synthetic Chemistry: Developing enantioselective routes using chiral MOFs or organocatalysts.
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Drug Discovery: High-throughput screening against resistant bacterial strains and solid tumors.
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Materials Engineering: Testing charge transport properties in organic photovoltaics.
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